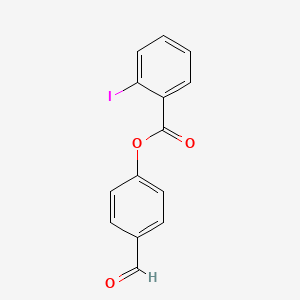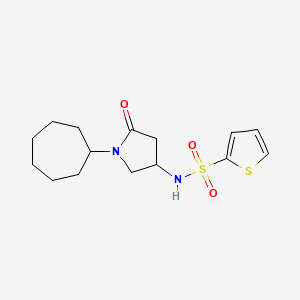![molecular formula C19H20BrNO5 B6080204 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B6080204.png)
2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate, also known as BPAE, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine. This compound is a member of the benzoate family and has a molecular weight of 447.35 g/mol.
Mécanisme D'action
2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate exerts its anti-cancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is overexpressed in cancer cells and is responsible for the deacetylation of histone proteins, which can lead to the silencing of tumor suppressor genes. 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate inhibits the activity of HDAC, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate has been found to have a low toxicity profile and does not cause significant changes in biochemical and physiological parameters in animal models. In a study conducted on rats, 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate was found to have no significant effects on liver function, kidney function, or hematological parameters. However, further studies are needed to determine the long-term effects of 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that are commonly used in cancer research. However, 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Orientations Futures
There are several future directions for research on 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate. One area of interest is the development of 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate-based therapies for the treatment of cancer and inflammatory diseases. Another area of interest is the optimization of the synthesis method to improve the yield and purity of 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate. Additionally, further studies are needed to determine the long-term effects of 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate on human health and to fully understand its mechanisms of action.
Méthodes De Synthèse
2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate can be synthesized through a multistep process that involves the reaction of 3-bromophenol with acetic anhydride to form 3-bromoacetophenone. The resulting compound is then reacted with 2-ethoxyethanol and sodium hydride to form 2-ethoxyethyl 3-bromoacetophenone. Finally, this compound is reacted with 4-aminobenzoic acid and triethylamine to form 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate.
Applications De Recherche Scientifique
2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate has been found to have potential applications in medicine due to its ability to inhibit the growth of cancer cells. In a study conducted on human breast cancer cells, 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate was found to induce cell cycle arrest and apoptosis, which are mechanisms that can prevent the growth and spread of cancer cells. 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-ethoxyethyl 4-[[2-(3-bromophenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO5/c1-2-24-10-11-25-19(23)14-6-8-16(9-7-14)21-18(22)13-26-17-5-3-4-15(20)12-17/h3-9,12H,2,10-11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKARUEBNRSSNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-[2-(ethylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B6080121.png)
![3-[2-(2-methylphenyl)ethyl]-1-propionylpiperidine](/img/structure/B6080126.png)
![2-isopropyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6080132.png)
![N-[4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B6080155.png)

![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6080199.png)
![1-{5-[(ethylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6080200.png)

![ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate](/img/structure/B6080212.png)
![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6080218.png)
![ethyl 5-(4-ethylbenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6080223.png)

![2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6080233.png)
![2-(3-methoxypropyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6080236.png)